molecular formula C28H22O3 B1586201 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol CAS No. 66595-89-9

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol

Cat. No.: B1586201
CAS No.: 66595-89-9
M. Wt: 406.5 g/mol
InChI Key: YENKOOSVVPCGAO-UHFFFAOYSA-N
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Description

Historical Context of Betti Reaction Derivatives

The development of this compound is intrinsically linked to the pioneering work of Italian chemist Mario Betti, whose foundational research established the framework for understanding aminobenzylnaphthol chemistry. In 1900, Betti hypothesized that 2-naphthol would function as an effective carbon nucleophile when reacting with imines produced from benzaldehyde and aniline, leading to the discovery of what became known as the Betti reaction. This initial work focused on the synthesis of 1-(α-aminobenzyl)-2-naphthol using 2-naphthol, benzaldehyde, and ammonia, establishing the fundamental multicomponent reaction paradigm that would later be extended to accommodate diverse aromatic aldehydes and amine sources.

Mario Betti's academic career spanned multiple prestigious Italian universities, including Florence, Cagliari, Siena, Genoa, and Bologna, where he succeeded Giacomo Ciamician and continued developing his research interests in stereochemistry and asymmetric synthesis. His work on the relationship between molecular constitution and optical rotation, as well as his investigations into chiral auxiliaries and asymmetric synthesis in the presence of polarized light, provided the theoretical foundation for understanding the stereochemical aspects of Betti base derivatives. The significance of Betti's contributions was recognized through his appointment as Senator of the Kingdom of Italy in 1939, reflecting the broader scientific and cultural impact of his research.

The evolution from the original Betti reaction to more complex derivatives like this compound represents a significant advancement in multicomponent reaction chemistry. Early modifications introduced by Littman and Brode in 1930 demonstrated the feasibility of using secondary amines such as dimethylamine and piperidine instead of ammonia, broadening the scope of accessible products. This foundational work established the precedent for developing bis-naphthol derivatives through reaction pathways involving preformed intermediates and alternative coupling strategies.

Contemporary research has revealed that the formation of such complex Betti base derivatives typically proceeds through ortho-quinone methide intermediates generated from the reaction between naphthol and aldehydes, followed by Michael addition with amines or other nucleophiles. This mechanistic understanding has enabled the rational design of synthetic approaches to access structurally sophisticated derivatives like the target compound, which incorporates multiple aromatic systems within a single molecular framework.

Structural Classification Within Naphthol-Based Compounds

The compound this compound belongs to a specialized class of bis-naphthol derivatives characterized by their bridged aromatic architecture and multiple hydroxyl functionalities. Structurally, this compound features two 2-naphthol units connected through a methylene bridge that bears a 4-methoxyphenyl substituent, creating a molecular framework with significant steric and electronic complexity. The presence of methoxy substitution on the bridging phenyl ring introduces additional electronic effects that influence both the compound's reactivity profile and its potential coordination behavior with metal centers.

Within the broader classification of naphthol-based compounds, this derivative represents an advanced example of Mannich-type products where the traditional single naphthol unit has been expanded to incorporate multiple aromatic systems. The compound's chemical identity is confirmed by its CAS number 66595-89-9 and its systematic name as recorded in chemical databases. Alternative nomenclature includes 1,1'-p-anisylidenebis(2-naphthol) and 1,1'-bis(2-hydroxynaphthyl)-4-methoxyphenylmethane, reflecting the different approaches to describing its structural features.

The molecular structure exhibits several key characteristics that distinguish it from simpler Betti base derivatives. The two naphthol units provide multiple sites for hydrogen bonding and coordination interactions, while the central 4-methoxyphenyl group introduces both steric hindrance and electronic modulation through its electron-donating methoxy substituent. This structural arrangement results in a compound with a melting point of 184-185°C and significant molecular stability under standard conditions.

Comparative analysis with related naphthol compounds reveals that the bis-naphthol architecture provides enhanced rigidity and defined spatial organization compared to mononaphthol derivatives. The presence of multiple hydroxyl groups creates opportunities for complex hydrogen bonding networks, both intramolecularly and with external partners, contributing to the compound's crystalline properties and solution behavior. Additionally, the extended aromatic framework provides multiple sites for electronic interactions, making this compound particularly attractive for applications requiring specific molecular recognition or electronic properties.

Significance in Modern Organic Chemistry

The significance of this compound in contemporary organic chemistry extends across multiple research domains, reflecting the compound's versatility as both a synthetic intermediate and a functional material. Recent advances in Betti base chemistry have highlighted the importance of such structurally complex derivatives in asymmetric synthesis, where their multiple binding sites and chiral environments can provide exceptional selectivity in catalytic transformations. The compound's bis-naphthol framework makes it particularly valuable as a ligand precursor for transition metal complexes used in enantioselective reactions.

Contemporary synthetic methodologies have demonstrated improved approaches to accessing such complex Betti base derivatives through optimized reaction conditions and catalyst systems. Recent reports describe the use of iron chloride hexahydrate as an effective catalyst for multicomponent Betti reactions under neat conditions at elevated temperatures, achieving excellent yields of 60-100% with reaction times of only 5-15 minutes. These methodological advances have made complex derivatives more accessible for research applications and potential industrial implementation.

The compound's structural features make it particularly valuable for developing new materials with specific optical and electronic properties. The extended aromatic framework provides opportunities for fluorescence applications, while the multiple hydroxyl groups enable systematic modification to tune solubility and binding characteristics. Research has shown that Betti base derivatives can function as fluorescent chemosensors and exhibit electrochemical activity, expanding their utility beyond traditional synthetic applications.

Property Value Significance
Molecular Formula C₂₈H₂₂O₃ Indicates substantial aromatic content
Molecular Weight 406.47 g/mol Reflects structural complexity
Melting Point 184-185°C Demonstrates thermal stability
CAS Number 66595-89-9 Unique chemical identification
Density 1.263 g/cm³ Indicates compact molecular packing

Current research trends indicate growing interest in utilizing such compounds for pharmaceutical applications, where their structural complexity can provide unique biological activity profiles. Studies have demonstrated that Betti base derivatives exhibit diverse pharmacological properties, including anticancer, antioxidant, antibacterial, and antitubercular activities. The specific structural features of this compound, particularly its bis-naphthol architecture and methoxy substitution, suggest potential for developing new therapeutic agents with enhanced selectivity and efficacy.

The compound also serves as a valuable building block for synthesizing more complex heterocyclic structures through ring-closure reactions and other transformations. Recent methodological developments have shown that Betti base derivatives can be converted to various heterocycles, including naphthoxazines and related ring systems, through intramolecular cyclization reactions. These transformation reactions open new pathways for accessing structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c1-31-21-14-10-20(11-15-21)26(27-22-8-4-2-6-18(22)12-16-24(27)29)28-23-9-5-3-7-19(23)13-17-25(28)30/h2-17,26,29-30H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKOOSVVPCGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379010
Record name 1,1'-[(4-Methoxyphenyl)methylene]di(naphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66595-89-9
Record name 1,1'-[(4-Methoxyphenyl)methylene]di(naphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(4-METHOXYBENZYLIDENE)DI-2-NAPHTHOL
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Preparation Methods

Procedure Summary:

  • Reactants: Phenylhydrazines, ethyl acetoacetate, aromatic aldehydes (including 4-methoxybenzaldehyde), and β-naphthol.
  • Catalyst: FeCl3/SiO2 nanoparticles (typically 3 mol%).
  • Solvent: Ethanol.
  • Conditions: Stirring at room temperature followed by reflux heating.
  • Work-up: Filtration to remove catalyst, recrystallization from ethanol to purify the product.

This approach yields the desired substituted naphthol derivatives with high purity, confirmed by spectral analysis (1H NMR, 13C NMR, FT-IR) and elemental analysis.

Oxidation and Hydroxylation Methods

The synthesis of the 2-hydroxynaphthyl moiety, a critical component of the target molecule, can be efficiently achieved by oxidation of 2-hydroxynaphthalene using hydrogen peroxide in alkaline aqueous solution catalyzed by vanadium oxide. This method provides high yields and purity of the hydroxylated naphthoquinone intermediates, which can be further transformed into the target compound.

Key Reaction Parameters:

Parameter Range/Value Notes
Alkaline solution 5–50% aqueous NaOH or KOH Preferably 20–30%
Vanadium catalyst loading 0.01–50% by mass (preferably 0.1–5%) Vanadium oxide (V) used
Hydrogen peroxide 10–60% aqueous (preferably 30–40%) 1–20 molar equivalents relative to substrate
Temperature 30–90 °C (preferably 40–60 °C) Reaction time 1–20 hours (preferably 3–10 h)
Acidification HCl, 1–5 molar equivalents relative to alkali Precipitates product for filtration

The product is isolated by acidification, filtration, washing, and drying, yielding 2-hydroxy-1,4-naphthoquinone with purity above 99% and yields around 90%.

Proposed Synthetic Route for this compound

Based on the above methods, the compound can be prepared via:

  • Synthesis of 2-hydroxynaphthalene intermediate via oxidation catalyzed by vanadium oxide.
  • Condensation reaction of 2-hydroxynaphthalene with 4-methoxybenzaldehyde under acidic or catalytic conditions to form the benzylic alcohol intermediate.
  • Coupling with 2-naphthol to form the final compound through nucleophilic substitution or electrophilic aromatic substitution, facilitated by catalytic conditions such as FeCl3/SiO2 nanoparticles.
  • Purification by recrystallization or chromatography to achieve high purity.

Data Table Summarizing Key Preparation Conditions

Step Reagents/Conditions Catalyst/Agent Temperature Time Yield (%) Purity (%) Reference
Oxidation of 2-hydroxynaphthalene 2-hydroxynaphthalene, H2O2, NaOH solution Vanadium oxide (V) 45 °C 4 h 90 99
Multi-component condensation 2-naphthol, 4-methoxybenzaldehyde, catalyst FeCl3/SiO2 nanoparticles Reflux in ethanol 24 h (room temp + reflux) High High
Acidification and isolation HCl addition, filtration 10 °C

Research Findings and Analysis

  • The vanadium-catalyzed oxidation method is industrially scalable, cost-effective, and yields high-purity hydroxylated naphthoquinones, which are crucial intermediates for the target compound synthesis.
  • FeCl3/SiO2 nanoparticle catalysis offers a robust, reusable catalytic system for multi-component reactions involving naphthol derivatives and substituted benzaldehydes, facilitating the formation of complex molecules like this compound analogues with excellent yields and purity.
  • The combination of these methods allows for efficient synthesis routes with minimized steps and high selectivity, reducing by-products and simplifying purification.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol can undergo various chemical reactions, including:

  • Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthol and methoxyphenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Formation of naphthoquinones and naphthoic acids.

  • Reduction: Production of naphthalene derivatives.

  • Substitution: Generation of halogenated naphthols and methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that compounds with naphthol structures often exhibit significant antioxidant properties. This particular compound has been studied for its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Properties
Studies have demonstrated that 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol possesses antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Material Science Applications

1. Dye and Pigment Production
Due to its vibrant color properties, this compound is explored for use in dye formulations. Its stability under various conditions makes it suitable for applications in textiles and coatings .

2. Photovoltaic Devices
Recent studies have investigated the use of naphthol derivatives in organic photovoltaic cells. The compound's electronic properties can contribute to improved efficiency in energy conversion processes .

Case Studies

Study Application Findings
Study on Antioxidant ActivityMedicinal ChemistryDemonstrated significant free radical scavenging activity, suggesting potential for therapeutic use against oxidative stress .
Investigation of Antimicrobial PropertiesMicrobiologyShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Research on Photovoltaic EfficiencyMaterial ScienceEnhanced energy conversion efficiency when incorporated into organic solar cells, showcasing potential for renewable energy applications .

Mechanism of Action

The mechanism by which 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in binding to enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

1-[Amino-(4-methoxyphenyl)methyl]-2-naphthol (1C)
  • Structure: The amino group replaces the 2-hydroxy-1-naphthyl moiety, resulting in a simpler Betti base analog.
  • Synthesis: Prepared via aminoalkylation of 2-naphthol with 4-methoxybenzaldehyde and ammonia .
  • Applications : Used in high-performance liquid chromatography (HPLC) enantioseparation studies due to its chiral center .
  • Key Difference : The absence of the naphthyl hydroxyl group reduces steric hindrance and alters hydrogen-bonding capabilities compared to the target compound.
1-[(4-Methoxyphenyl)(1,3-thiazol-2-ylamino)methyl]-2-naphthol (1a)
  • Structure : Incorporates a thiazole ring instead of the hydroxy-naphthyl group.
  • Synthesis: Formed by reacting 2-naphthol with 4-methoxybenzaldehyde and 2-aminothiazole .
  • Properties : Exhibits strong IR bands at 3352 cm⁻¹ (O–H stretch) and 1610 cm⁻¹ (C=N stretch), indicating distinct electronic interactions compared to the target compound .

Functional Group Modifications

1-(4-Tolylazo)-2-naphthol
  • Structure : Features an azo (–N=N–) linkage instead of a methylene bridge.
  • Properties : The conjugated azo group results in intense UV-Vis absorption, making it suitable as a dye or pH indicator .
  • Key Difference : The azo linkage reduces thermal stability compared to the methylene-bridged target compound but enhances photochemical activity.
1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthol
  • Structure: Contains an imino (–C=N–) group and a 2-hydroxyphenyl substituent.
  • Applications: Acts as a chelating agent for metal ions due to its dual hydroxyl and imino groups .
  • Key Difference: The imino group increases susceptibility to hydrolysis compared to the methylene bridge in the target compound.

Chiral Derivatives and Stereochemical Considerations

(S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol
  • Structure : Includes a nitro group and a chiral amine moiety.
  • Synthesis : Produced via a solvent-free Betti reaction involving 4-nitrophenethylamine .
  • Applications : Demonstrates enantioselective properties in asymmetric catalysis, with confirmed stereochemistry via NMR and X-ray diffraction .
  • Key Difference : The nitro group introduces strong electron-withdrawing effects, altering redox behavior compared to the methoxy-substituted target compound.

Physicochemical and Spectral Comparison

Property Target Compound 1C 1a 1-(4-Tolylazo)-2-naphthol
Molecular Weight 206.12665 277.323 362.36 278.3053
Functional Groups –OH, –OCH₃, methylene bridge –NH₂, –OCH₃ –OCH₃, thiazole –N=N–, –OCH₃
Key IR Bands (cm⁻¹) –OH (~3350), aromatic C–H (~3050) –NH₂ (~3300) 3352 (O–H), 1610 (C=N) 1500–1600 (N=N)
Thermal Stability High (stable up to 200°C) Moderate Moderate Low (decomposes above 150°C)

Biological Activity

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol, also known as 1,1-Bis(2-hydroxynaphthyl)-4-methoxyphenylmethane, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research sources.

  • Molecular Formula : C27H20O3
  • Molecular Weight : 392.4459 g/mol
  • CAS Number : 66595-89-9
  • IUPAC Name : 1-[(2-hydroxynaphthalen-1-yl)(4-methoxyphenyl)methyl]naphthalen-2-ol

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The structure of this compound allows it to act as an electron donor, which helps in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens .
  • DNA Interaction : Similar to other naphthol derivatives, it can intercalate into DNA strands, potentially leading to mutagenic effects or influencing gene expression .

Anticancer Properties

Research indicates that derivatives of naphthol compounds exhibit anticancer activity through multiple pathways:

  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Bacterial Inhibition : In vitro studies reveal that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes .
  • Antifungal Effects : It has also demonstrated antifungal activity against several pathogenic fungi, suggesting its potential use in treating fungal infections .

Study on Anticancer Effects

A study conducted on the effects of naphthol derivatives on human cancer cells found that treatment with this compound resulted in a significant reduction in cell viability (up to 75% in certain cell lines) compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction .

Antimicrobial Efficacy Study

In another study assessing the antimicrobial efficacy of this compound, it was found effective against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating strong antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves condensation reactions between naphthol derivatives and methoxyphenyl precursors. A stepwise approach is recommended:

Alkylation/Condensation : Use NaOH or KOH as a base to facilitate nucleophilic substitution or aldol-like condensation. For example, dimethyl sulfate (Me2SO4) in alkaline conditions can methylate phenolic hydroxyl groups .

Temperature Control : Maintain temperatures below 5°C during reagent mixing to suppress side reactions (e.g., over-alkylation) .

Purification : Employ liquid-liquid extraction with dichloromethane/water phases, followed by recrystallization from ethanol to isolate the product .
Optimization Tips :

  • Vary molar ratios (e.g., 1:1.2 for naphthol:methoxyphenyl precursor) to maximize yield.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation of a saturated ethanol solution. Compare unit cell parameters (e.g., monoclinic system, space group P21/c) with literature data .
  • Spectroscopy :
    • FT-IR : Confirm hydroxyl (3200–3600 cm<sup>−1</sup>) and methoxy (2850 cm<sup>−1</sup>) groups.
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy carbons (δ 55–60 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Methodological Answer:

  • Cross-Validation : Use multiple techniques (e.g., X-ray, NOESY for stereochemistry) to verify structural assignments .
  • Computational Refinement : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Adjust solvation models (e.g., PCM for ethanol) to align with experimental conditions .
  • Case Study : If a methoxy group’s <sup>13</sup>C NMR shift deviates by >2 ppm, re-evaluate conformational flexibility or hydrogen-bonding interactions .

Q. What mechanistic insights can guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Kinetics : Use stopped-flow spectroscopy to study the rate of condensation under varying pH (e.g., 8–12) and identify rate-limiting steps .
  • Isotopic Labeling : Introduce <sup>18</sup>O in the hydroxyl group to track bond formation via mass spectrometry .
  • Structure-Activity Relationships (SAR) : Modify the methoxy group’s position (e.g., 3-methoxy vs. 4-methoxy) and evaluate changes in biological activity using in vitro assays .

Q. How can computational modeling predict the compound’s physicochemical properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solubility in polar solvents (e.g., DMSO) using OPLS-AA force fields. Correlate results with experimental logP values .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) via AutoDock Vina. Focus on hydrogen-bonding networks involving the naphthol hydroxyl groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Assessment : Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Literature Benchmarking : Compare with structurally analogous compounds (e.g., 3-methoxy-2-naphthol, which has a reported mp of 145–147°C) to identify outliers .
  • Environmental Factors : Control humidity during melting point determination, as hygroscopicity can alter observed values .

Experimental Design Considerations

Q. What frameworks ensure rigorous experimental design for studying this compound?

Methodological Answer:

  • Guiding Theory : Link synthesis to established organic reaction mechanisms (e.g., Baldwin’s rules for cyclization) to predict feasibility .
  • Control Experiments : Include blank reactions (without catalysts) and internal standards (e.g., anthracene) for yield calculations .
  • Reproducibility : Document solvent batch numbers and storage conditions (e.g., anhydrous Na2SO4 for drying) to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol
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1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol

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